Cas no 2228511-09-7 (tert-butyl N-1-amino-3-(3-fluoro-2-methylphenyl)propan-2-ylcarbamate)

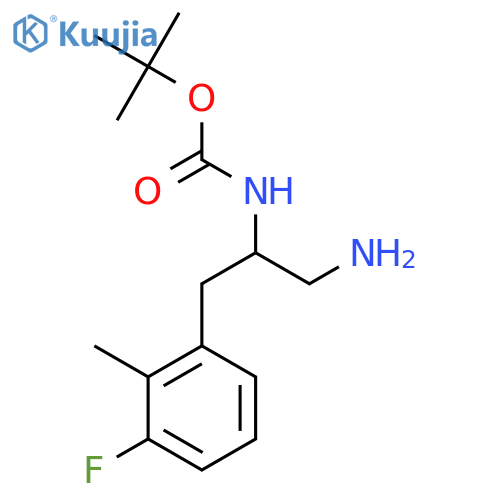

2228511-09-7 structure

商品名:tert-butyl N-1-amino-3-(3-fluoro-2-methylphenyl)propan-2-ylcarbamate

tert-butyl N-1-amino-3-(3-fluoro-2-methylphenyl)propan-2-ylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-1-amino-3-(3-fluoro-2-methylphenyl)propan-2-ylcarbamate

- EN300-1882757

- 2228511-09-7

- tert-butyl N-[1-amino-3-(3-fluoro-2-methylphenyl)propan-2-yl]carbamate

-

- インチ: 1S/C15H23FN2O2/c1-10-11(6-5-7-13(10)16)8-12(9-17)18-14(19)20-15(2,3)4/h5-7,12H,8-9,17H2,1-4H3,(H,18,19)

- InChIKey: VKQUEKJNJYLXCU-UHFFFAOYSA-N

- ほほえんだ: FC1=CC=CC(=C1C)CC(CN)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 282.17435614g/mol

- どういたいしつりょう: 282.17435614g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 6

- 複雑さ: 318

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 64.4Ų

tert-butyl N-1-amino-3-(3-fluoro-2-methylphenyl)propan-2-ylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1882757-0.25g |

tert-butyl N-[1-amino-3-(3-fluoro-2-methylphenyl)propan-2-yl]carbamate |

2228511-09-7 | 0.25g |

$1196.0 | 2023-09-18 | ||

| Enamine | EN300-1882757-0.5g |

tert-butyl N-[1-amino-3-(3-fluoro-2-methylphenyl)propan-2-yl]carbamate |

2228511-09-7 | 0.5g |

$1247.0 | 2023-09-18 | ||

| Enamine | EN300-1882757-2.5g |

tert-butyl N-[1-amino-3-(3-fluoro-2-methylphenyl)propan-2-yl]carbamate |

2228511-09-7 | 2.5g |

$2548.0 | 2023-09-18 | ||

| Enamine | EN300-1882757-0.05g |

tert-butyl N-[1-amino-3-(3-fluoro-2-methylphenyl)propan-2-yl]carbamate |

2228511-09-7 | 0.05g |

$1091.0 | 2023-09-18 | ||

| Enamine | EN300-1882757-10.0g |

tert-butyl N-[1-amino-3-(3-fluoro-2-methylphenyl)propan-2-yl]carbamate |

2228511-09-7 | 10g |

$5590.0 | 2023-06-01 | ||

| Enamine | EN300-1882757-5g |

tert-butyl N-[1-amino-3-(3-fluoro-2-methylphenyl)propan-2-yl]carbamate |

2228511-09-7 | 5g |

$3770.0 | 2023-09-18 | ||

| Enamine | EN300-1882757-0.1g |

tert-butyl N-[1-amino-3-(3-fluoro-2-methylphenyl)propan-2-yl]carbamate |

2228511-09-7 | 0.1g |

$1144.0 | 2023-09-18 | ||

| Enamine | EN300-1882757-1.0g |

tert-butyl N-[1-amino-3-(3-fluoro-2-methylphenyl)propan-2-yl]carbamate |

2228511-09-7 | 1g |

$1299.0 | 2023-06-01 | ||

| Enamine | EN300-1882757-5.0g |

tert-butyl N-[1-amino-3-(3-fluoro-2-methylphenyl)propan-2-yl]carbamate |

2228511-09-7 | 5g |

$3770.0 | 2023-06-01 | ||

| Enamine | EN300-1882757-10g |

tert-butyl N-[1-amino-3-(3-fluoro-2-methylphenyl)propan-2-yl]carbamate |

2228511-09-7 | 10g |

$5590.0 | 2023-09-18 |

tert-butyl N-1-amino-3-(3-fluoro-2-methylphenyl)propan-2-ylcarbamate 関連文献

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

2228511-09-7 (tert-butyl N-1-amino-3-(3-fluoro-2-methylphenyl)propan-2-ylcarbamate) 関連製品

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 5587-61-1(Triisocyanato(methyl)silane)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬